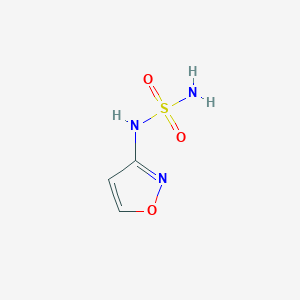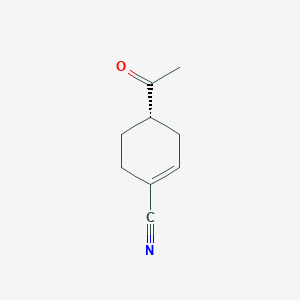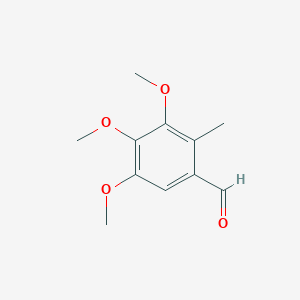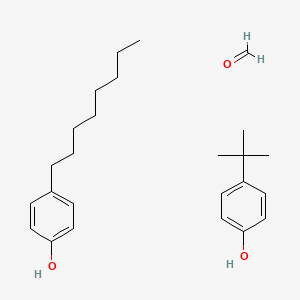
4-Tert-butylphenol;formaldehyde;4-octylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butylphenol; formaldehyde; 4-octylphenol: is a compound that combines three distinct chemical entities: 4-tert-butylphenol, formaldehyde, and 4-octylphenol. Each of these components has unique properties and applications, making the combined compound versatile in various industrial and scientific fields.
Preparation Methods
4-Tert-butylphenol: is typically synthesized through the acid-catalyzed alkylation of phenol with isobutene . This reaction produces 4-tert-butylphenol as the primary product, with 2-tert-butylphenol as a side product. Industrial production often involves transalkylation reactions to optimize yield.
Formaldehyde: is produced on an industrial scale through two primary methods: the oxidation-dehydrogenation of methanol using a silver catalyst and the FORMOX process, which involves the direct oxidation of methanol using metal oxide catalysts .
4-Octylphenol: is synthesized by the alkylation of phenol with 1-octene in the presence of an acid catalyst. This reaction yields 4-octylphenol as the main product.
Chemical Reactions Analysis
4-Tert-butylphenol: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-tert-butylcyclohexanone.
Reduction: Hydrogenation of 4-tert-butylphenol yields trans-4-tert-butylcyclohexanol.
Substitution: It reacts with epichlorohydrin and sodium hydroxide to produce glycidyl ether, which is used in epoxy resin chemistry.
Formaldehyde: participates in numerous reactions, such as:
Oxidation: It can be oxidized to formic acid.
Reduction: It can be reduced to methanol.
Addition: It reacts with ammonia to form hexamethylenetetramine.
4-Octylphenol: undergoes similar reactions to other alkylphenols, including:
Oxidation: It can be oxidized to form 4-octylcyclohexanone.
Substitution: It reacts with formaldehyde to form phenolic resins.
Scientific Research Applications
4-Tert-butylphenol: is widely used in the production of epoxy resins and curing agents. It is also employed in the synthesis of polycarbonate resins and phenolic resins . Additionally, it serves as a plasticizer and a chain stopper in polymer chemistry.
Formaldehyde: has extensive applications in various fields:
Chemistry: It is used in the synthesis of numerous organic compounds.
Biology: It serves as a preservative for biological specimens.
Medicine: It is used in the production of vaccines and disinfectants.
Industry: It is a key component in the manufacture of resins, adhesives, and coatings.
4-Octylphenol: is used in the production of surfactants, lubricants, and plasticizers. It is also employed in the synthesis of phenolic resins and as an intermediate in organic synthesis.
Mechanism of Action
4-Tert-butylphenol: acts as a monofunctional phenol, meaning it can terminate polymer chains, thereby controlling molecular weight in polymer synthesis . It also participates in various chemical reactions due to its phenolic hydroxyl group.
Formaldehyde: exerts its effects through its high reactivity with nucleophilic groups, such as amines and thiols. It forms cross-links with proteins and nucleic acids, which is the basis for its use as a preservative and disinfectant .
4-Octylphenol: functions similarly to other alkylphenols, interacting with various molecular targets through its phenolic hydroxyl group. It can disrupt endocrine function by mimicking natural hormones.
Comparison with Similar Compounds
4-Tert-butylphenol: is similar to other tert-butylphenols, such as 2-tert-butylphenol and 3-tert-butylphenol. its position of the tert-butyl group makes it more effective as a chain stopper in polymer chemistry .
Formaldehyde: is the simplest aldehyde and is often compared to acetaldehyde and benzaldehyde. Its small size and high reactivity make it unique among aldehydes .
4-Octylphenol: is similar to other alkylphenols, such as nonylphenol and dodecylphenol. Its octyl group provides a balance between hydrophobicity and reactivity, making it useful in various applications .
Properties
CAS No. |
68480-36-4 |
|---|---|
Molecular Formula |
C25H38O3 |
Molecular Weight |
386.6 g/mol |
IUPAC Name |
4-tert-butylphenol;formaldehyde;4-octylphenol |
InChI |
InChI=1S/C14H22O.C10H14O.CH2O/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13;1-10(2,3)8-4-6-9(11)7-5-8;1-2/h9-12,15H,2-8H2,1H3;4-7,11H,1-3H3;1H2 |
InChI Key |
WXPCPVZVQDPOHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)O.CC(C)(C)C1=CC=C(C=C1)O.C=O |
Related CAS |
68480-36-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14459901.png)
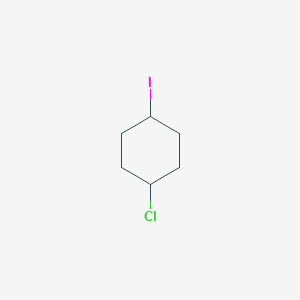
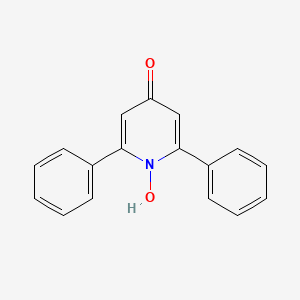

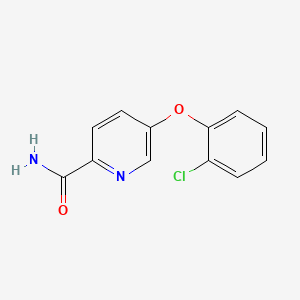
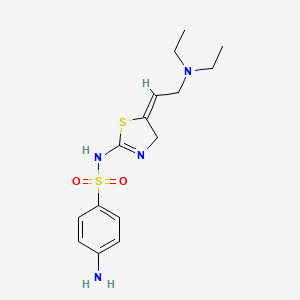

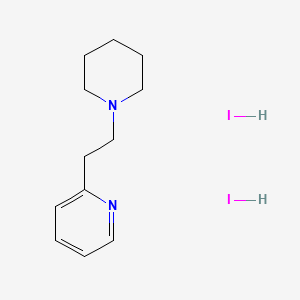
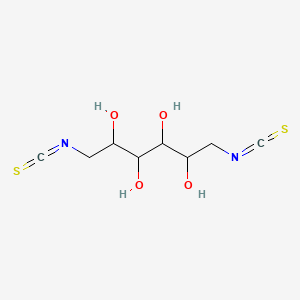

![2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate](/img/structure/B14459966.png)
